molecular formula C16H16N2O2S2 B2368057 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 2034464-88-3

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2368057
CAS No.: 2034464-88-3
M. Wt: 332.44
InChI Key: FWJWVCZUTZBKAP-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a benzo[b]thiophene moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene and thiophene precursors. The key steps include:

    Formation of the Hydroxypropyl Intermediate: This involves the reaction of benzo[b]thiophene with an appropriate alkylating agent to introduce the hydroxypropyl group.

    Urea Formation: The hydroxypropyl intermediate is then reacted with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors or photovoltaic materials.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: Compounds with similar benzo[b]thiophene moieties.

    Thiophene derivatives: Compounds featuring the thiophene ring.

Uniqueness

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is unique due to the combination of both benzo[b]thiophene and thiophene rings in its structure, which may confer distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-16(20,10-17-15(19)18-14-7-4-8-21-14)13-9-11-5-2-3-6-12(11)22-13/h2-9,20H,10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJWVCZUTZBKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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